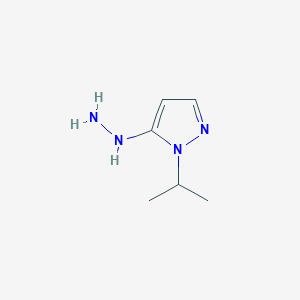

5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-5(2)10-6(9-7)3-4-8-10/h3-5,9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYUOMJZLMOQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Alkylation of a Pyrazole Ring:an Alternative Route Involves the N Alkylation of a Pre Formed Pyrazole Ring That is Unsubstituted at the N1 Position. This Can Be Achieved by Reacting the Pyrazole with an Isopropyl Halide, Such As 2 Bromopropane or 2 Iodopropane, in the Presence of a Base.benchchem.comthis Method is Particularly Useful if the Desired C3/c4 Substituted Pyrazole is More Readily Accessible from Unsubstituted Hydrazine.

Advanced Synthetic Approaches and Green Chemistry Principles in 5-Hydrazinyl-1-(propan-2-yl)-1H-pyrazole Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. These principles can be readily applied to the synthesis of pyrazole (B372694) derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step, which enhances atom economy and reduces waste. mdpi.combeilstein-journals.orgrsc.org A hypothetical MCR for a precursor to the title compound could involve the one-pot reaction of isopropylhydrazine, an aldehyde, and an active methylene (B1212753) nitrile to rapidly assemble a highly substituted 5-aminopyrazole intermediate. mdpi.com

Microwave-Assisted Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. tandfonline.comdergipark.org.tracs.org The condensation and cyclization steps in pyrazole synthesis are well-suited for MAOS, leading to a more energy-efficient process. dergipark.org.trnih.gov

Green Solvents and Catalysts: There is a significant shift towards replacing hazardous organic solvents with more environmentally benign alternatives. thieme-connect.com Many pyrazole syntheses have been successfully performed in water or ethanol (B145695). rsc.org Furthermore, the use of recyclable, heterogeneous catalysts, such as zeolites or polymer-supported acids, can simplify product purification and minimize chemical waste. thieme-connect.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Synthesis

| Parameter | Conventional Method | Green/Advanced Method | Reference |

|---|---|---|---|

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, Solvent-free | thieme-connect.comrsc.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation | tandfonline.comnih.gov |

| Catalyst | Homogeneous acids/bases (e.g., H₂SO₄, NaOH) | Recyclable solid acids, Nanocatalysts, Biocatalysts | thieme-connect.com |

| Reaction Time | Several hours to days | Minutes to a few hours | acs.org |

| Strategy | Stepwise synthesis | One-pot, Multicomponent reactions | mdpi.combeilstein-journals.org |

By integrating these advanced methods, the synthesis of this compound and its derivatives can be achieved with greater efficiency and a reduced environmental footprint, aligning with the goals of modern chemical manufacturing.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical reactions, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions. researchgate.netdergipark.org.trresearchgate.net The application of microwave irradiation to pyrazole synthesis is well-documented, typically involving the reaction of hydrazines with β-dicarbonyl compounds or other suitable precursors in a sealed vessel. youtube.comnih.gov This method is noted for its efficiency, with many reactions completing in minutes rather than hours. dergipark.org.tryoutube.com

For the synthesis of the target compound, a mixture of an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) derivative and an aryl hydrazine could be heated in a microwave reactor. nih.gov A typical procedure involves dissolving the reactants in a suitable solvent, such as aqueous hydrochloric acid or ethanol, and irradiating the mixture at a set temperature, for instance, 150 °C, for a short duration of 10-15 minutes. dergipark.org.trnih.gov The use of microwave technology tolerates a wide array of functional groups and is scalable from milligrams to grams with consistent yields. nih.gov

| Reactant A | Reactant B | Conditions | Time | Yield | Reference |

| Aryl Hydrazine | 3-Aminocrotononitrile | 1 M HCl, 150 °C, MW | 10-15 min | 70-90% | nih.gov |

| Phenylhydrazine (B124118) | Ethyl Acetoacetate | MW | 2-4 min | High | dergipark.org.tr |

| Hydrazine Hydrate | Chalcones | Acetic Acid, 60-65°C, MW | 8-10 min | High | dergipark.org.tr |

| Tosylhydrazones | α,β-Unsaturated Carbonyls | Solvent-free, MW | - | High | mdpi.com |

Table 1. Examples of Microwave-Assisted Pyrazole Synthesis Protocols. This table is interactive.

Solvent-Free Techniques and Their Application

In line with the principles of green chemistry, solvent-free reaction conditions have gained significant traction. researchgate.net These techniques minimize waste and the environmental impact associated with volatile organic solvents. The synthesis of pyrazoles can be effectively achieved under solvent-free conditions, often coupled with microwave irradiation. researchgate.net This approach involves the direct reaction of neat reactants, sometimes with a solid support or catalyst.

A solvent-free synthesis of a pyrazole derivative can be accomplished through a five-component reaction catalyzed by montmorillonite (B579905) K10 clay at a moderate temperature of 65–70 °C, yielding highly substituted products in excellent yields (81–91%). mdpi.comnih.gov Such methods demonstrate the potential for producing complex molecules with high efficiency and minimal solvent use. nih.gov The reaction of hydrazines with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones under solvent-free microwave conditions has also been shown to be highly effective for producing both pyrazoles and their diydro-precursors. researchgate.net

Catalytic Methodologies for Enhanced Efficiency

Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, yields, and selectivity. The synthesis of pyrazoles benefits from a wide range of catalysts, including acids, bases, organocatalysts, and metal catalysts. beilstein-journals.orgnih.gov

Simple organic molecules like piperidine (B6355638) can catalyze the condensation of aldehydes, malononitrile, and pyrazolones. nih.gov Gosselin et al. reported a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by condensing 1,3-diketones with arylhydrazines in N,N-dimethylacetamide, noting that aprotic dipolar solvents give superior results to protic ones. nih.gov Nano-ZnO has been employed as a green and efficient catalyst for the condensation of phenylhydrazine and ethyl acetoacetate, affording high yields in short reaction times. nih.gov More advanced catalytic systems, such as those using Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] or silver catalysts, have been developed for specific pyrazole syntheses, showcasing the ongoing innovation in this area. mdpi.combeilstein-journals.org

| Catalyst | Reactants | Solvent | Key Advantage | Reference |

| Piperidine | Aldehydes, Malononitrile, Pyrazolones | Ethanol | Mild conditions | nih.gov |

| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | - | Green, high yield (95%) | nih.gov |

| Montmorillonite K10 | 5-component reaction | Solvent-free | High efficiency | nih.gov |

| Yb(PFO)₃ | Aldehydes, β-ketoesters, Hydrazines | - | Mild, efficient | beilstein-journals.org |

| Silver (AgOTf) | Trifluoromethylated ynones, Hydrazines | - | High regioselectivity, fast | mdpi.com |

Table 2. Overview of Catalysts for Pyrazole Synthesis. This table is interactive.

Polymer-Supported Synthetic Approaches

Polymer-supported synthesis represents a significant advancement in chemical synthesis, particularly for creating libraries of compounds, by simplifying purification and product isolation. While specific examples for this compound are not detailed, the principles are applicable. In this approach, one of the starting materials is covalently attached to a solid polymer support. The chemical reactions are carried out on the support, and the final product is cleaved from the polymer in the last step.

Recently, pyrazole-based microporous organic polymers (MOPs) have been synthesized, indicating the robustness of the pyrazole structure for incorporation into polymeric frameworks. researchgate.netacs.org A pyrazole-based MOP was prepared via the Scholl coupling of 3,5-diphenyl-1H-pyrazole. researchgate.netacs.org This demonstrates that pyrazole units can be used as building blocks for functional polymers, a strategy that can be inverted for polymer-supported synthesis of the pyrazole core itself.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single synthetic operation. nih.govmdpi.com These reactions involve combining three or more reactants in a one-pot process to form a product that incorporates portions of all starting materials. nih.gov The synthesis of pyrazole derivatives is particularly amenable to MCR strategies. mdpi.combeilstein-journals.org

For instance, pyrano[2,3-c]pyrazoles, which are fused pyrazole derivatives, are commonly synthesized via four-component reactions involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govnih.gov These reactions can be catalyzed by various substances, including piperidine or taurine, and can even be performed in environmentally benign solvents like water. mdpi.comnih.gov A five-component, solvent-free reaction has also been developed to produce highly substituted pyrano[2,3-c]pyrazoles. mdpi.comnih.gov Such strategies could be adapted to construct the 1-isopropyl-1H-pyrazole core, potentially incorporating the hydrazinyl group or a precursor in one of the components.

Regioselectivity and Stereoselectivity in the Formation of this compound

When synthesizing unsymmetrically substituted pyrazoles, controlling the regioselectivity of the reaction is of paramount importance. The reaction of a substituted hydrazine, such as isopropylhydrazine, with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomers. The specific placement of the isopropyl group at the N-1 position is a question of regiochemical control.

Several factors influence the regioselectivity of pyrazole formation:

Steric Effects : The steric bulk of the substituents on both the hydrazine and the dicarbonyl compound plays a crucial role. The nucleophilic nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl carbon. beilstein-journals.org In the case of isopropylhydrazine, the bulky isopropyl group can direct the cyclization.

Solvent Effects : The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol. acs.org Similarly, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been found to provide high regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org

Catalysis and Reaction Conditions : The pH of the reaction medium and the type of catalyst can alter the reaction pathway and, consequently, the ratio of regioisomers. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved at room temperature in DMAc, with the addition of aqueous hydrochloric acid further improving yields. organic-chemistry.org Magnesium-catalyzed alkylation of 3-substituted pyrazoles has also been developed to provide N2-alkylated products with high regioselectivity. thieme-connect.com

Stereoselectivity is not a relevant consideration in the synthesis of the aromatic pyrazole ring of this compound itself, as the ring is planar and achiral. Stereoselectivity would become a factor only if chiral centers were present on the substituents being introduced.

| Solvent | Key Finding | Reference |

| Ethanol | Often leads to mixtures of regioisomers | acs.org |

| 2,2,2-Trifluoroethanol (TFE) | Dramatically increases regioselectivity | acs.org |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increases regioselectivity | acs.org |

| N,N-Dimethylacetamide (DMAc) | Significantly improves regioselectivity over protic solvents | organic-chemistry.org |

Table 3. Influence of Solvent on Regioselectivity in Pyrazole Synthesis. This table is interactive.

Spectroscopic Elucidation and Structural Confirmation of 5 Hydrazinyl 1 Propan 2 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering profound insights into the chemical environment of individual atoms. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as two-dimensional correlation techniques, a complete and unequivocal assignment of all atoms within the 5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole molecule can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Pyrazole (B372694), Hydrazinyl, and Isopropyl Protons

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the protons of the pyrazole ring, the hydrazinyl group, and the isopropyl substituent. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The isopropyl group will present as a characteristic septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is coupled to the six methyl protons, resulting in the septet multiplicity, and its chemical shift is expected in the downfield region due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring. Conversely, the methyl protons will appear as a doublet due to coupling with the single methine proton.

The pyrazole ring itself contains two protons, H3 and H4. These protons are expected to appear as doublets due to vicinal coupling to each other. The H3 proton is generally found at a lower field compared to the H4 proton.

The hydrazinyl group (-NH-NH₂) protons are often observed as broad singlets and their chemical shifts can be variable, depending on factors such as solvent, concentration, and temperature, due to proton exchange and hydrogen bonding. The NH and NH₂ protons may or may not be resolved into separate signals.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH(CH₃)₂ | 4.2 - 4.5 | septet | ~7.0 |

| Isopropyl -CH(CH₃)₂ | 1.3 - 1.5 | doublet | ~7.0 |

| Pyrazole H3 | 7.3 - 7.5 | doublet | ~2.0 - 3.0 |

| Pyrazole H4 | 5.8 - 6.0 | doublet | ~2.0 - 3.0 |

| Hydrazinyl -NH | Variable | broad singlet | - |

| Hydrazinyl -NH₂ | Variable | broad singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Core and Substituent Carbons

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the three carbons of the pyrazole ring and the two unique carbons of the isopropyl substituent.

The C5 carbon of the pyrazole ring, being attached to the nitrogen of the hydrazinyl group, is expected to be significantly deshielded. The C3 carbon will also be in the aromatic region, while the C4 carbon will typically be the most shielded of the pyrazole ring carbons.

For the isopropyl group, the methine carbon (-CH) will appear at a lower field than the two equivalent methyl carbons (-CH₃).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrazole C5 | 145 - 150 |

| Pyrazole C3 | 135 - 140 |

| Pyrazole C4 | 95 - 100 |

| Isopropyl -CH(CH₃)₂ | 48 - 52 |

| Isopropyl -CH(CH₃)₂ | 22 - 25 |

Two-Dimensional NMR Techniques for Connectivity and Assignment (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the H3 and H4 protons of the pyrazole ring would be expected, confirming their vicinal relationship. Additionally, a cross-peak between the isopropyl methine proton and the isopropyl methyl protons would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between:

The isopropyl methine proton and the isopropyl methine carbon.

The isopropyl methyl protons and the isopropyl methyl carbons.

The pyrazole H3 proton and the pyrazole C3 carbon.

The pyrazole H4 proton and the pyrazole C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations include:

The isopropyl methine proton to the pyrazole C5 carbon and the isopropyl methyl carbons.

The pyrazole H4 proton to the pyrazole C3 and C5 carbons.

The pyrazole H3 proton to the pyrazole C4 and C5 carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Assignments of Pyrazole Ring Modes

The pyrazole ring, being an aromatic heterocycle, exhibits a series of characteristic vibrational modes. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending vibrations. The positions of these bands can be subtly influenced by the nature and position of substituents on the ring.

Expected Pyrazole Ring Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching | 3100 - 3150 |

| Ring stretching (C=C, C=N) | 1400 - 1600 |

| In-plane bending | 1000 - 1300 |

| Out-of-plane bending | 750 - 900 |

Characterization of Hydrazinyl N-H and Pyrazole N-H Stretching Vibrations

The N-H stretching vibrations are particularly useful for identifying the hydrazinyl group. In the IR spectrum, the -NH₂ group of the hydrazinyl moiety is expected to show two distinct stretching bands, corresponding to the asymmetric and symmetric stretches, typically in the range of 3300-3500 cm⁻¹. The N-H stretching of the secondary amine (-NH-) part of the hydrazinyl group would appear as a single band in a similar region. The presence of a pyrazole N-H is not applicable here as the nitrogen at position 1 is substituted with an isopropyl group.

These N-H stretching bands are often broad due to hydrogen bonding, and their exact positions can be sensitive to the physical state of the sample (solid, liquid, or solution) and the solvent used. In Raman spectroscopy, these N-H stretching vibrations are also observable, often complementing the information obtained from the IR spectrum.

Expected N-H Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydrazinyl -NH₂ asymmetric stretching | 3350 - 3450 |

| Hydrazinyl -NH₂ symmetric stretching | 3250 - 3350 |

| Hydrazinyl -NH stretching | 3200 - 3300 |

Identification of C=N and C-N Stretching Modes

The structural integrity of this compound is significantly validated through the identification of its characteristic vibrational modes using Fourier-transform infrared (FT-IR) spectroscopy. The pyrazole ring and its substituents possess distinct bonds, namely the endocyclic carbon-nitrogen double bond (C=N) and the carbon-nitrogen single bonds (C-N), which exhibit absorption bands in specific regions of the infrared spectrum.

Analysis of related pyrazole derivatives provides a strong basis for the assignment of these vibrational frequencies. The C=N stretching vibration within the pyrazole ring is typically observed in the range of 1500 cm⁻¹ to 1674 cm⁻¹. researchgate.net For pyrazole-based compounds, this peak is often of medium intensity and its exact position can be influenced by the nature of the substituents on the pyrazole backbone. Similarly, the stretching vibrations corresponding to the C-N single bonds, both within the pyrazole ring and connecting the isopropyl group, are expected to appear in the region of 1240 cm⁻¹ to 1370 cm⁻¹. researchgate.net The presence of absorption bands within these established ranges in the FT-IR spectrum of this compound would serve as confirmatory evidence for its molecular structure.

Interactive Data Table: Expected IR Stretching Modes

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C=N Stretch | Pyrazole Ring | 1500–1674 | Medium |

| C-N Stretch | Pyrazole Ring, Isopropyl Substituent | 1240–1370 | Medium to Strong |

| N-H Stretch | Hydrazinyl Group | 3060–3550 | Medium to Strong |

| C-H Stretch | Isopropyl Group, Pyrazole Ring | 2850–3100 | Strong |

| N-H Bend | Hydrazinyl Group | 1550–1640 | Medium to Strong |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) provides an unambiguous confirmation of the elemental composition of a molecule by measuring its mass with extremely high accuracy. The molecular formula for this compound is C₆H₁₂N₄. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is 140.1062 Da. nih.gov

Experimental determination of the molecular ion peak using HRMS, such as with Time-of-Flight (TOF) or Orbitrap analyzers, that corresponds to this exact mass (within a few parts per million, ppm) would definitively confirm the molecular formula C₆H₁₂N₄ and rule out other potential formulas with the same nominal mass.

Analysis of Characteristic Fragmentation Pathways

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to induce fragmentation of the parent molecule. The analysis of the resulting fragment ions provides valuable structural information. For pyrazole derivatives, fragmentation is often initiated by cleavages within the heterocyclic ring and its substituents. researchgate.net

Key fragmentation pathways anticipated for this compound include:

Loss of the Isopropyl Group: Cleavage of the N-C bond connecting the isopropyl group to the pyrazole ring, resulting in a fragment ion corresponding to [M - C₃H₇]⁺.

Loss of the Hydrazinyl Group: Fission of the C-N bond at the 5-position, leading to the loss of the hydrazinyl radical and the formation of a [M - N₂H₃]⁺ ion.

Pyrazole Ring Fragmentation: A characteristic fragmentation pattern for pyrazoles involves the expulsion of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN) from the molecular ion or subsequent fragment ions. researchgate.netasianpubs.org This process is a hallmark of the pyrazole core structure.

Cleavage of the Hydrazinyl Moiety: Fragmentation can also occur within the hydrazinyl group, leading to the loss of ammonia (NH₃).

The masses of these fragment ions allow for the reconstruction of the molecule's structure, confirming the connectivity of the isopropyl and hydrazinyl groups to the pyrazole ring.

Interactive Data Table: Predicted Mass Fragments

| Fragment Ion | Proposed Structure / Loss | Calculated m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (C₆H₁₂N₄)⁺ | 140.11 |

| [M - C₃H₇]⁺ | Loss of isopropyl group | 97.06 |

| [M - N₂H₃]⁺ | Loss of hydrazinyl radical | 109.08 |

| [M - N₂]⁺ | Loss of molecular nitrogen from ring | 112.10 |

| [M - HCN]⁺ | Loss of hydrogen cyanide from ring | 113.09 |

Electronic Absorption Spectroscopy (UV-Vis) and Chromophoric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the chromophoric systems of this compound. The pyrazole ring and the hydrazinyl group constitute the primary chromophores in the molecule.

Investigation of Electronic Transitions and Absorption Maxima

Molecules containing π-bonds and non-bonding electrons (lone pairs) can absorb UV or visible light, causing electrons to be promoted from a lower energy orbital to a higher energy orbital. libretexts.org The primary electronic transitions expected for this compound are π → π* and n → π*. shu.ac.uk

π → π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the conjugated system of the pyrazole ring and typically result in strong absorption bands. uzh.ch Unsubstituted pyrazole in the gas phase exhibits a strong absorption maximum around 203-210 nm. researchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms' lone pairs) to a π* anti-bonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. shu.ac.uk

The presence of the hydrazinyl and isopropyl substituents as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazole, moving the absorption to longer wavelengths. researchgate.net

Spectroscopic Signatures Related to Potential Tautomeric Forms

Hydrazinyl-substituted pyrazoles can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For this compound, tautomerism can occur involving the hydrazinyl group, leading to an equilibrium between the hydrazinyl form and a hydrazono form.

These different tautomers possess distinct electronic and structural arrangements. A change in the conjugated system between tautomers will alter the energy of the electronic transitions. Consequently, different tautomeric forms are expected to exhibit different UV-Vis absorption spectra, with distinct absorption maxima (λmax) and molar absorptivities (ε). shu.ac.uk By studying the UV-Vis spectrum under various conditions (e.g., different solvent polarities), it may be possible to identify the presence of and equilibrium between these tautomeric forms. For instance, an increase in solvent polarity can shift the position of n → π* transitions to shorter wavelengths (a blue shift). shu.ac.uk

Advanced Theoretical and Computational Investigations of 5 Hydrazinyl 1 Propan 2 Yl 1h Pyrazole

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic behavior of molecules. For 5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole, these methods can predict its geometry, orbital energies, and reactivity, providing a detailed molecular portrait.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a robust method for the computational study of molecular structures and their electronic properties. nih.govjcsp.org.pk For pyrazole (B372694) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), have been shown to provide optimized geometrical parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov In the case of this compound, a DFT approach would be used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

This optimization would reveal key bond lengths, bond angles, and dihedral angles. For instance, in analogous pyrazole structures, the bond lengths within the five-membered pyrazole ring are consistent with aromatic delocalization. vulcanchem.com The presence of the isopropyl group at the N1 position and the hydrazinyl group at the C5 position introduces specific steric and electronic effects that would be precisely characterized by the optimized geometry. The planarity of the pyrazole ring is a critical feature, and DFT calculations can quantify any deviations from planarity induced by the substituents.

The table below presents hypothetical, yet representative, optimized geometric parameters for this compound, derived from findings for structurally similar pyrazole compounds. nih.gov

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| C5-N1 | 1.36 |

| C5-N(hydrazinyl) | 1.39 |

| N1-C(isopropyl) | 1.48 |

| Bond Angles (°) ** | |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 106.0 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 105.0 |

| C4-C5-N1 | 106.0 |

| Dihedral Angles (°) ** | |

| C4-C5-N1-N2 | 0.5 |

| N2-C3-C4-C5 | -0.3 |

Note: These values are illustrative and based on DFT calculations for analogous pyrazole derivatives.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyrazole ring, reflecting the areas most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed across the pyrazole ring system. The HOMO-LUMO energy gap can be calculated using DFT, and this value is instrumental in predicting the molecule's electronic absorption properties and its potential as a charge-transfer agent. jcsp.org.pk In related pyrazole-hydrazone derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.38 eV. nih.gov

The following table summarizes the predicted frontier molecular orbital energies and related quantum chemical descriptors for this compound, based on data from similar compounds.

| Parameter | Predicted Value (eV) |

| EHOMO | -5.90 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 5.90 |

| Electron Affinity (A) | 1.50 |

| Global Hardness (η) | 2.20 |

| Global Softness (S) | 0.227 |

| Electronegativity (χ) | 3.70 |

| Electrophilicity Index (ω) | 3.11 |

Note: These values are illustrative and based on DFT calculations for analogous pyrazole derivatives.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic) and blue representing areas of low electron density (electrophilic). Green and yellow denote regions of intermediate potential.

For this compound, the MEP surface would likely show the most negative potential (red) localized around the nitrogen atoms of the hydrazinyl group and the pyrazole ring, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the hydrazinyl group and potentially the C-H protons on the pyrazole ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. nih.gov

Prediction of Spectroscopic Parameters (Theoretical IR, NMR, UV-Vis)

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. For this compound, characteristic vibrational modes would include N-H stretching vibrations from the hydrazinyl group, C-H stretching from the isopropyl and pyrazole moieties, and C=N and N-N stretching within the pyrazole ring. In similar hydrazinyl pyrazoles, N-H stretches are observed in the range of 3260–3385 cm⁻¹. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound. The predicted chemical shifts for the protons and carbons of the pyrazole ring, the isopropyl group, and the hydrazinyl group can be compared with experimental data. For instance, the isopropyl group's protons would be expected to appear as a doublet for the methyl groups and a septet for the methine proton. vulcanchem.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of the molecule. jcsp.org.pk The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound.

Analysis of Intramolecular and Intermolecular Interactions

The non-covalent interactions within and between molecules are fundamental to their chemical and physical properties, dictating everything from crystal packing to biological activity.

Hydrogen Bonding Interactions (e.g., Pyrazole N-H, Hydrazinyl N-H involvement)

Hydrogen bonds are strong, directional intermolecular forces that play a critical role in the structure of pyrazole derivatives. researchgate.net The this compound molecule possesses multiple sites capable of acting as hydrogen bond donors and acceptors.

Pyrazole N-H Involvement: The pyrazole ring contains a pyrrole-like nitrogen atom (N1-H) which is a hydrogen bond donor, and a pyridine-like nitrogen atom (N2) which is a hydrogen bond acceptor. chemicalbook.comcsic.es This allows for the formation of strong intermolecular N-H···N hydrogen bonds, leading to the self-assembly of molecules into dimers, trimers, or extended polymer-like chains (catemers) in the solid state. researchgate.netnih.gov

Hydrazinyl N-H Involvement: The hydrazinyl group (-NH-NH₂) is also a potent hydrogen bond donor and acceptor. Its terminal -NH₂ group and the adjacent -NH- can participate in a variety of intermolecular hydrogen bonding networks, potentially interacting with the pyrazole ring of a neighboring molecule or with other hydrazinyl groups. researchgate.net

Intramolecular Interactions: There is a possibility of intramolecular hydrogen bonding between the hydrogen atoms of the hydrazinyl group and the lone pair of the pyridine-like N2 atom of the pyrazole ring. Such interactions can influence the planarity and conformational preference of the molecule. nih.gov

The interplay of these hydrogen bonds is a key factor in determining the supramolecular structure of the compound in the solid state. csic.es

π-Stacking Interactions

π-stacking is a non-covalent interaction that occurs between aromatic or other π-systems. wikipedia.org It is a crucial force in the organization of molecules in both biological systems and materials science. nih.gov The pyrazole ring in this compound is an electron-rich heteroaromatic system capable of participating in π-stacking interactions. nih.govrsc.org

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions in three-dimensional space. nih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). By plotting s against ρ, characteristic spikes appear at low density values, which correspond to non-covalent interactions. nih.gov

When these points are mapped back to real space, they form isosurfaces that identify the location and nature of the interactions. The isosurfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, characteristic of van der Waals forces.

Red: Strong, repulsive interactions, indicating steric clashes. youtube.com

For a dimer of this compound, an NCI plot would be expected to show large, blue-colored discs in the region between the pyrazole N-H of one molecule and the N2 of another, confirming the presence of strong hydrogen bonds. nih.govresearchgate.net Green surfaces would likely appear between the aliphatic isopropyl groups and around the pyrazole rings, indicating van der Waals interactions. Red areas might appear if bulky groups are forced into close proximity, indicating steric repulsion. researchgate.net

Reactivity Descriptors and Mechanistic Insights from Computational Chemistry

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. nih.gov These descriptors help predict how a molecule will behave in a chemical reaction. asrjetsjournal.org

Chemical Potential, Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). ekb.eg These values allow for the prediction of a molecule's stability and reactive tendencies. researchgate.net

| Descriptor | Symbol | Formula | Interpretation |

| Chemical Potential | μ | μ = (E_HOMO + E_LUMO) / 2 | Represents the escaping tendency of an electron from the system. A higher (less negative) value indicates greater reactivity. researchgate.net |

| Chemical Hardness | η | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. A larger value indicates higher stability and lower reactivity. researchgate.net |

| Global Softness | S | S = 1 / (2η) | The reciprocal of hardness. A higher value indicates greater reactivity. asrjetsjournal.org |

| Electrophilicity Index | ω | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. It quantifies the stabilization in energy when the system acquires additional electronic charge. researchgate.net |

This interactive table summarizes the key global reactivity descriptors derived from DFT.

While specific DFT calculations for this compound are not available in the cited literature, we can present representative values based on calculations for similar substituted pyrazole derivatives to illustrate the application of these concepts. nih.govekb.eg

| Parameter | Representative Value (eV) |

| E_HOMO | -6.05 |

| E_LUMO | -0.15 |

| Energy Gap (η x 2) | 5.90 |

| Chemical Potential (μ) | -3.10 |

| Chemical Hardness (η) | 2.95 |

| Global Softness (S) | 0.17 |

| Electrophilicity Index (ω) | 1.63 |

This interactive table provides representative values for reactivity descriptors based on published data for analogous pyrazole structures. nih.govekb.eg These values are for illustrative purposes to demonstrate how such data would be interpreted.

Computational Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states for a molecule such as this compound are frontiers of modern computational chemistry. While specific, detailed computational studies on the reaction dynamics of this particular substituted pyrazole are not extensively documented in publicly available literature, we can infer likely reactive avenues based on the established principles of pyrazole and hydrazine (B178648) chemistry. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions, providing insights into the energetics and geometries of transient species that are often difficult or impossible to observe experimentally.

The reactivity of this compound is primarily governed by the interplay between the electron-rich pyrazole ring and the nucleophilic hydrazinyl group. The pyrazole ring itself is an aromatic system. nih.gov Generally, electrophilic substitution on pyrazoles occurs preferentially at the C4 position, as the intermediates for substitution at C3 or C5 are less stable. nih.govyoutube.com The presence of the hydrazinyl group at the C5 position and the N-propan-2-yl group can modulate this reactivity through electronic and steric effects.

Computational models can be employed to predict the transition states and activation energies for a variety of potential reactions involving this compound. These include, but are not limited to, electrophilic substitution on the pyrazole ring, reactions at the hydrazinyl moiety such as acylation or condensation, and potential intramolecular cyclization reactions.

For instance, in a hypothetical study of an electrophilic aromatic substitution reaction, such as nitration, at the C4 position, computational calculations would aim to map the potential energy surface of the reaction. This would involve identifying the geometry of the transition state and calculating the associated energy barrier.

To illustrate the type of data that such a computational study would yield, a hypothetical set of calculated parameters for the transition state of a generic electrophilic attack at the C4 position is presented in the table below. This data is purely illustrative and intended to demonstrate the output of a computational investigation.

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 15.8 |

| Imaginary Frequency (cm⁻¹) | -250.4i |

| Key Bond Distance (C4-Electrophile) (Å) | 2.15 |

Another significant area for computational investigation is the reactivity of the hydrazinyl group. This functional group is a potent nucleophile and can readily react with electrophiles such as carbonyl compounds to form hydrazones. A computational study of such a condensation reaction would model the approach of the electrophile to the terminal nitrogen of the hydrazinyl group, the subsequent addition, and the final dehydration step to form the C=N bond of the hydrazone. Each of these steps would proceed through a distinct transition state with a calculable activation energy.

The table below provides a hypothetical reaction profile for the condensation of this compound with a generic aldehyde, as might be predicted by a computational study. The energies are illustrative.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Addition of Hydrazine | 12.3 |

| Proton Transfer | 5.1 |

| Dehydration | 20.5 |

Furthermore, the presence of both a hydrazinyl group and a pyrazole ring within the same molecule opens up the possibility of intramolecular reactions. Depending on the reaction conditions and reagents, computational studies could explore potential cyclization pathways leading to fused heterocyclic systems, such as pyrazolo-triazines. These investigations would be critical in predicting the feasibility and regioselectivity of such transformations by comparing the activation barriers for different possible cyclization modes.

Reactivity Studies and Derivatization Pathways of 5 Hydrazinyl 1 Propan 2 Yl 1h Pyrazole

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) at the C5 position of the pyrazole (B372694) ring is a potent nucleophile, owing to the alpha-effect, where the presence of adjacent lone pairs of electrons enhances nucleophilicity. This high reactivity dictates a variety of derivatization pathways.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones to Form Hydrazones)

The most characteristic reaction of the hydrazinyl moiety is its condensation with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net These reactions are often carried out in polar solvents like ethanol (B145695) and can be catalyzed by acids. organic-chemistry.org

The resulting pyrazolyl hydrazones are versatile intermediates themselves, serving as precursors for various cyclization reactions. The nature of the substituent on the carbonyl compound can influence the reactivity and properties of the resulting hydrazone.

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 5-(2-benzylidenehydrazinyl)-1-(propan-2-yl)-1H-pyrazole | Ethanol, reflux | Good | organic-chemistry.org |

| 4-Chlorobenzaldehyde | 5-(2-(4-chlorobenzylidene)hydrazinyl)-1-(propan-2-yl)-1H-pyrazole | Ethanol, reflux | Good | organic-chemistry.org |

Acylation and Sulfonylation of the Hydrazinyl Group

The nucleophilic character of the hydrazinyl group also allows for facile acylation and sulfonylation reactions with acyl chlorides and sulfonyl chlorides, respectively. These reactions typically occur at the terminal nitrogen atom of the hydrazinyl group, leading to the formation of stable N-acyl and N-sulfonyl hydrazides. Phase-transfer catalysis has been shown to be an effective method for the acylation of pyrazole derivatives. chemguide.co.ukresearchgate.net

Acylation is a common strategy to introduce a variety of functional groups onto the pyrazole scaffold, thereby modulating its chemical and biological properties. Similarly, sulfonylation introduces the sulfonyl moiety, which is a key pharmacophore in many therapeutic agents.

Table 2: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl Chloride | 5-(2-acetylhydrazinyl)-1-(propan-2-yl)-1H-pyrazole | Acetonitrile, TBAB, K2CO3 | High | chemguide.co.ukresearchgate.net |

| Benzoyl Chloride | 5-(2-benzoylhydrazinyl)-1-(propan-2-yl)-1H-pyrazole | Dioxane, TBAB, K2CO3 | High | chemguide.co.ukresearchgate.net |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Triazoles, Thiadiazoles)

The derivatized hydrazinyl moiety, particularly in the form of hydrazones and acyl hydrazides, serves as a key synthon for the construction of fused heterocyclic systems. These intramolecular cyclization reactions lead to the formation of new rings, expanding the structural diversity of pyrazole-based compounds.

For instance, oxidative cyclization of pyrazolyl hydrazones can lead to the formation of pyrazolo[5,1-c] nih.govmasterorganicchemistry.comyoutube.comtriazoles. youtube.com Furthermore, reaction of the hydrazinyl pyrazole with reagents like carbon disulfide can initiate a cyclization cascade to form fused thiadiazole rings, such as pyrazolo[3,4-d]thiadiazoles. masterorganicchemistry.com The synthesis of pyrazole-based 1,3,4-thiadiazoles has also been reported as potential anticancer agents. youtube.com

Table 3: Examples of Cyclization Reactions

| Reactant/Intermediate | Reagent | Fused Heterocycle | Reference |

|---|---|---|---|

| 5-(2-Arylidenehydrazinyl)-1-(propan-2-yl)-1H-pyrazole | Oxidizing Agent (e.g., FeCl3) | Pyrazolo[5,1-c] nih.govmasterorganicchemistry.comyoutube.comtriazole | youtube.com |

| 5-Hydrazinyl-1-(propan-2-yl)-1H-pyrazole | Carbon Disulfide | Pyrazolo[3,4-d]thiadiazole | masterorganicchemistry.com |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. The presence of the electron-donating pyrrole-type nitrogen (N1) and the electron-withdrawing pyridine-type nitrogen (N2) influences its reactivity. nih.gov The 1-isopropyl group is an electron-donating group which can influence the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is generally considered an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). Due to the directing effects of the two nitrogen atoms and the N1-isopropyl group, electrophilic attack typically occurs at the C4 position of the pyrazole ring. nih.gov

Common EAS reactions such as nitration and halogenation can be carried out on the pyrazole nucleus. For example, nitration with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position. researchgate.netnih.gov The conditions for these reactions need to be carefully controlled to avoid side reactions.

Table 4: Examples of Electrophilic Aromatic Substitution Reactions

| Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| HNO3/H2SO4 | 5-Hydrazinyl-1-(propan-2-yl)-4-nitro-1H-pyrazole | 0-10 °C | nih.gov |

| Br2/AcOH | 4-Bromo-5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole | Room Temperature | libretexts.org |

Nucleophilic Additions and Substitutions on the Pyrazole Ring

While the pyrazole ring is generally more reactive towards electrophiles, nucleophilic reactions can also occur, particularly on substituted pyrazoles. The C3 and C5 positions of the pyrazole ring are relatively electron-deficient and can be susceptible to nucleophilic attack, especially if a good leaving group is present at these positions.

For instance, a halogen atom at the C5 position can be displaced by a variety of nucleophiles. However, direct nucleophilic substitution on an unsubstituted pyrazole ring is less common and typically requires harsh reaction conditions or activation of the ring.

Due to the limited direct research on the title compound, specific examples of nucleophilic substitutions are drawn from analogous pyrazole systems.

Table 5: Representative Nucleophilic Substitution Reactions on Pyrazole Rings

| Substrate | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5-Chloro-1-isopropyl-1H-pyrazole | Sodium Methoxide | 1-Isopropyl-5-methoxy-1H-pyrazole | Methanol, reflux |

Reactions at the Ring Nitrogen Atoms (N1 and N2)

The pyrazole ring possesses two nitrogen atoms, N1 and N2, which exhibit distinct reactivity profiles. The N1 position is typically substituted with the isopropyl group in the parent compound, influencing the reactivity of the N2 atom. The lone pair of electrons on the N2 nitrogen is generally available for electrophilic attack, although the steric bulk of the adjacent isopropyl group at N1 can modulate this reactivity.

N-alkylation and N-arylation are fundamental transformations for modifying the pyrazole core. nih.gov While the N1 position is already occupied by the isopropyl group, reactions can be directed to the exocyclic hydrazine (B178648) nitrogen atoms. However, under certain conditions, particularly with highly reactive electrophiles or in the presence of specific catalysts, reactions involving the ring nitrogens cannot be entirely ruled out, potentially leading to quaternization or ring-opening pathways. Theoretical studies on the reactivity of pyrazaboles with nitrogen nucleophiles have shown that the reaction can proceed via an SN2 mechanism, leading to ring opening. scholaris.ca

The regioselectivity of N-alkylation in pyrazole systems is a well-studied area, often influenced by the substituents on the ring and the nature of the alkylating agent. beilstein-journals.orgsemanticscholar.org For instance, the presence of bulky groups can direct alkylation to the less sterically hindered nitrogen. researchgate.net While direct alkylation at N2 of this compound is not commonly reported, likely due to the presence of the more nucleophilic hydrazine moiety, the principles governing pyrazole N-functionalization provide a framework for predicting potential side reactions.

Table 1: General Reactivity at Pyrazole Ring Nitrogens

| Reaction Type | Reagent/Conditions | Expected Outcome on Pyrazole Core | Reference |

| N-Alkylation | Alkyl halides, Strong base (e.g., NaH) | Primarily occurs at the less sterically hindered nitrogen. | beilstein-journals.org |

| N-Arylation | Aryl halides, Copper or Palladium catalysts | Formation of N-aryl pyrazoles. | researchgate.net |

| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid | N-alkylation under milder, acidic conditions. | semanticscholar.org |

This table presents generalized reactivity patterns for the pyrazole ring and may not be fully representative of the specific substrate this compound due to the influence of the hydrazinyl group.

Synthetic Transformations of the Isopropyl Group

The isopropyl group attached to the N1 position of the pyrazole ring, while generally stable, can undergo synthetic modifications under specific reaction conditions. These transformations can be valuable for introducing further diversity into the molecular scaffold.

Oxidation of alkyl side chains on heterocyclic rings is a known transformation, though it can be challenging to achieve selectively. rsc.org For an isopropyl group, oxidation could potentially lead to a secondary alcohol (isopropanol) derivative or, under more vigorous conditions, a ketone. The development of site-selective C(sp³)-H oxidation methods using iron catalysts offers a potential route for such transformations, even in the presence of nitrogen-containing heterocycles. nih.gov The choice of oxidant and catalyst is crucial to prevent oxidation of the pyrazole ring or the hydrazine functionality. For instance, nitroxyl-radical-catalyzed oxidation systems have been developed for the conversion of alcohols to carbonyl compounds without over-oxidation. organic-chemistry.org While direct oxidation of the isopropyl group on this compound is not extensively documented, the principles of benzylic and aliphatic C-H oxidation provide a basis for potential synthetic routes. nih.gov In some biological systems, the oxidative cleavage of an isopropyl group from a heterocyclic compound has been observed. wikipedia.org

Direct functionalization of the isopropyl group, such as through halogenation or hydroxylation, presents a synthetic challenge due to the unactivated nature of the C-H bonds. However, advances in C-H functionalization catalysis offer potential avenues. rsc.org For instance, radical halogenation could introduce a halogen atom, which could then be displaced by a hydroxyl group or other nucleophiles. The use of N-halosuccinimides (NXS) has been shown to be effective for the C-H halogenation of certain pyrazole derivatives. beilstein-archives.org Various halogenating agents are available for converting alcohols to alkyl halides, which could be relevant if a hydroxylation step is first achieved. youtube.com

Table 2: Potential Functionalization of the Isopropyl Group

| Transformation | Reagents/Approach | Potential Product | Plausibility/Challenges |

| Oxidation | Site-selective C-H oxidation catalysts (e.g., Fe(PDP)) | 2-(1H-Pyrazol-1-yl)propan-2-ol | Requires careful catalyst selection to avoid side reactions. |

| Halogenation | Radical halogenating agents (e.g., NBS) | 1-(2-Halo-propan-2-yl)-1H-pyrazole derivative | Selectivity might be an issue; potential for reaction at other sites. |

| Hydroxylation | P450-type biocatalysts or advanced chemical methods | 2-(1H-Pyrazol-1-yl)propan-2-ol | Achieving regioselectivity on the isopropyl group can be difficult. |

Heterocyclic Annulation and Fused Ring Systems Derived from this compound

The hydrazinyl group at the C5 position is a key functional handle for the construction of fused heterocyclic systems. This reactivity is widely exploited in the synthesis of various pyrazoloazines, which are of significant interest in medicinal chemistry. nih.govtsijournals.com

The reaction of 5-hydrazinylpyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov The choice of the 1,3-dielectrophile allows for the introduction of various substituents onto the newly formed pyrimidine (B1678525) ring. For example, a series of 3-substituted-1-isopropyl-pyrazolo[3,4-d]pyrimidin-4-amines were designed and synthesized as potential RET protein kinase inhibitors. tsijournals.com

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles (which can be derived from the corresponding hydrazinylpyrazoles) by reacting them with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.com The regioselectivity of these cyclization reactions can be influenced by the nature of the substituents on both the pyrazole and the biselectrophilic partner. mdpi.com The synthesis of various other fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines, has also been reported starting from aminopyrazole precursors. nih.govnih.gov

Table 3: Synthesis of Pyrazoloazines from Hydrazinylpyrazole Precursors

| Target Heterocycle | Key Reagents | General Reaction Type | Reference |

| Pyrazolo[3,4-d]pyrimidines | 1,3-Dicarbonyl compounds, β-Ketonitriles | Condensation/Cyclization | nih.govtsijournals.com |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated ketones, 1,3-Dicarbonyls | Condensation/Cyclization | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Enaminones, Chalcones | Cyclization/Oxidative Halogenation | nih.gov |

| Pyrazolo[4,3-e] nih.govtsijournals.comresearchgate.nettriazolo[4,3-c]pyrimidines | Formic acid, Triethyl orthoformate | Cyclization/Isomerization | nih.gov |

The mechanism of pyrazole ring formation itself has been the subject of theoretical studies, often involving the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. youtube.comresearchgate.net These studies provide insight into the stepwise versus concerted nature of the cyclization and the factors governing regioselectivity.

For the formation of fused systems, the initial step is typically a nucleophilic attack of the exocyclic hydrazine nitrogen onto one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic fused ring system. mdpi.com In the case of [3+2] annulation reactions, the mechanism can involve the formation of a key intermediate that undergoes cyclization and subsequent oxidation or elimination. chim.it The study of these mechanisms is crucial for controlling the regiochemical outcome of the reactions and for designing more efficient synthetic routes. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, a cascade cyclization-oxidative halogenation has been proposed. nih.gov Similarly, phosphine-catalyzed [4+2] annulation reactions have been developed for the synthesis of complex heterocyclic systems, proceeding through a proposed catalytic cycle involving tandem dearomatization and aromatization steps. nih.gov

Coordination Chemistry and Ligand Properties of 5 Hydrazinyl 1 Propan 2 Yl 1h Pyrazole

Principles of Pyrazole (B372694) and Hydrazine (B178648) Ligand Design

The design of effective ligands is paramount in the development of coordination complexes with desired properties. The combination of a pyrazole ring and a hydrazinyl group within a single molecule, as in 5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole, results in a ligand with a rich and versatile chemical character.

Amphiprotic Character and Proton-Responsive Nature of Pyrazoles

Pyrazoles are aromatic five-membered heterocycles containing two adjacent nitrogen atoms. spectrabase.com One of the key features of N-unsubstituted or N1-substituted pyrazoles is their amphiprotic character. researchgate.net The pyrazole ring possesses both a weakly acidic proton (on the N-H group in unsubstituted pyrazoles or potentially on the hydrazinyl group in this case) and a basic sp2-hybridized nitrogen atom (the N2 of the pyrazole ring). This dual nature allows pyrazoles to act as both proton donors and acceptors. asianpubs.org

This proton-responsive behavior is crucial in coordination chemistry. researchgate.net The ligand can exist in a neutral form, coordinating to a metal center through its pyridine-like nitrogen atom, or it can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. researchgate.net This property allows for the pH-dependent modulation of the electronic and structural properties of the resulting metal complexes. The presence of the isopropyl group at the N1 position of this compound sterically influences the coordination environment but does not fundamentally alter the inherent amphiprotic potential of the hydrazinyl-pyrazole scaffold.

Chelating Abilities of Pyrazole and Hydrazinyl Moieties

The presence of both a pyrazole ring and a hydrazinyl group in this compound provides multiple potential donor atoms for coordination to a metal ion. This arrangement facilitates the formation of stable chelate rings, which is entropically favored over the coordination of monodentate ligands. The pyrazole moiety typically coordinates through its sp2-hybridized nitrogen atom (N2). The hydrazinyl group (-NH-NH2) offers two additional nitrogen atoms, the terminal amino nitrogen and the nitrogen atom attached to the pyrazole ring. researchgate.net

This arrangement allows the ligand to act as a bidentate donor, coordinating to a metal center through the pyrazolic N2 nitrogen and the terminal nitrogen of the hydrazinyl group, forming a stable five-membered chelate ring. researchgate.netsemanticscholar.org The coordination of hydrazone and hydrazide ligands through both a nitrogen atom from the heterocyclic ring and an azomethine or amino nitrogen is a well-established mode of chelation. researchgate.net This chelation enhances the stability of the resulting metal complexes compared to those with monodentate pyrazole ligands.

Synthesis and Characterization of Metal Complexes of this compound

The rich coordination chemistry of pyrazole and hydrazine derivatives has led to the synthesis of a wide variety of transition metal complexes. While specific studies on this compound may be limited, the synthesis and characterization of its complexes can be inferred from the extensive literature on analogous systems.

Preparation of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Pd(II))

The synthesis of transition metal complexes with ligands like this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) and solvent (e.g., ethanol (B145695), methanol, DMF, or water) can influence the stoichiometry and geometry of the resulting complex.

For instance, the reaction of a hydrazinyl-pyrazole ligand with metal(II) chlorides or nitrates in a 2:1 ligand-to-metal molar ratio often yields octahedral complexes of the type [M(L)2X2] for Co(II) and Ni(II), and square planar or tetragonally distorted octahedral complexes for Cu(II). nih.govekb.eg Palladium(II) complexes are typically square planar and can be prepared from salts like palladium(II) chloride. ekb.eg The synthesis is often carried out by refluxing the reaction mixture, followed by cooling and crystallization to isolate the solid complex. researchgate.netekb.eg

| Metal Ion | Typical Starting Salt | Expected Geometry | General Formula |

| Co(II) | CoCl₂·6H₂O | Octahedral | [Co(L)₂Cl₂] |

| Ni(II) | Ni(NO₃)₂·6H₂O | Octahedral | [Ni(L)₂(NO₃)₂] |

| Cu(II) | CuCl₂·2H₂O | Square Planar/Distorted Octahedral | [Cu(L)₂Cl₂] |

| Pd(II) | PdCl₂ | Square Planar | [Pd(L)Cl₂] |

| L represents the this compound ligand. |

Spectroscopic Characterization of Coordination Compounds (IR, NMR, UV-Vis)

Spectroscopic techniques are indispensable for elucidating the structure and bonding in coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. Upon complexation, characteristic vibrational frequencies of the ligand are expected to shift. For this compound, the key IR bands to monitor are the ν(N-H) stretching frequencies of the hydrazinyl group and the ν(C=N) and ring vibrations of the pyrazole moiety. A shift in the ν(N-H) and the pyrazole ring vibrations to lower or higher wavenumbers upon complexation indicates the involvement of these groups in coordination. researchgate.netresearchgate.net The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., Pd(II) and Zn(II)). In the ¹H NMR spectrum of the free ligand, one would expect to see signals corresponding to the protons of the isopropyl group, the pyrazole ring, and the hydrazinyl group. researchgate.netnih.gov Upon coordination, the chemical shifts of the protons in the vicinity of the metal center will be altered. For instance, the pyrazole ring protons and the NH protons of the hydrazinyl group would likely experience a downfield shift due to the deshielding effect of the metal ion. nih.govekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes in the UV-Vis region provide insights into their geometry and the nature of the electronic transitions. researchgate.net The spectra of the complexes will show bands corresponding to intra-ligand transitions (typically in the UV region) and d-d transitions (in the visible region for first-row transition metals). nih.gov The position and intensity of the d-d bands are characteristic of the coordination geometry of the metal ion. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while square planar Cu(II) complexes often show a broad band in the visible region. nih.gov

| Spectroscopic Technique | Key Observables for Complexation |

| IR | Shifts in ν(N-H) and pyrazole ring vibrations. Appearance of new ν(M-N) bands. |

| ¹H NMR | Downfield shifts of pyrazole and hydrazinyl proton signals. |

| UV-Vis | Appearance of d-d transition bands in the visible region. |

X-ray Crystallography for Determination of Coordination Geometry and Solid-State Structures

Based on studies of similar pyrazole-based ligands, one can anticipate the common coordination geometries. For example, Co(II) and Ni(II) complexes are often found to be six-coordinate with a distorted octahedral geometry. nih.gov Cu(II) complexes frequently exhibit a square planar or a tetragonally distorted octahedral geometry due to the Jahn-Teller effect. nih.gov Four-coordinate Pd(II) complexes almost invariably adopt a square planar geometry. ekb.eg X-ray analysis would also reveal details about the solid-state packing, including any intermolecular interactions such as hydrogen bonding involving the non-coordinating N-H proton of the hydrazinyl moiety. ekb.eg

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry, theoretical analysis, or catalytic applications of metal complexes derived from the compound This compound .

Therefore, it is not possible to generate the detailed, evidence-based article as requested in the provided outline. The required subsections concerning DFT calculations, analysis of coordination bonds, metal-ligand cooperative reactivity, and catalytic potential are contingent on the existence of primary research data, which does not appear to be available for this specific molecule in the public domain.

General information exists for related classes of compounds, such as other substituted pyrazoles, hydrazones, and pincer-type pyrazole ligands. For instance, studies on protic pincer-type pyrazole complexes have detailed their role in homogeneous catalysis and have been investigated using theoretical calculations. Similarly, DFT calculations have been employed to understand the electronic structure and reactivity of various other functionalized pyrazole ligands. However, per the strict instructions to focus solely on this compound, this related but distinct information cannot be used to construct the requested article.

Should research on this compound and its metal complexes be published in the future, the generation of the requested article would then be feasible. At present, the absence of foundational studies precludes a scientifically accurate response.

Future Research Directions in 5 Hydrazinyl 1 Propan 2 Yl 1h Pyrazole Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods such as the Knorr pyrazole synthesis, involving the condensation of hydrazines with β-dicarbonyl compounds. nih.govmdpi.com While effective, these classical routes often face challenges related to regioselectivity, harsh reaction conditions, and the generation of waste. mdpi.com The future of synthesizing 5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole and its analogues lies in the adoption of green and sustainable chemistry principles. nih.gov

Key research avenues include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully used to accelerate the synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds and tosylhydrazones, often under solvent-free conditions. mdpi.com Future work should aim to adapt MAOS for the rapid and efficient cyclocondensation reactions required to form the 1-(propan-2-yl)-1H-pyrazole core, potentially reducing reaction times from hours to minutes.

Multicomponent Reactions (MCRs): MCRs offer significant advantages in terms of operational simplicity, atom economy, and time efficiency. mdpi.com Developing a one-pot, three-component reaction involving an isopropylhydrazine, a suitable three-carbon synthon, and a subsequent hydrazination source could provide a direct and sustainable route to the target molecule. mdpi.com Catalyst-free MCRs in aqueous media represent a particularly attractive and environmentally benign strategy. mdpi.commdpi.com

Green Catalysts and Solvents: Research into recyclable catalysts, such as nano-ZnO, has shown promise in producing high yields of substituted pyrazoles with easy work-up procedures. nih.gov The exploration of such catalysts for the synthesis of this compound is a logical next step. Furthermore, replacing traditional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is crucial for minimizing environmental impact. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, solvent-free conditions possible. | Optimization of microwave parameters (power, temperature, time) for the specific reactants. | Can cleanly convert tosylhydrazone salts to diazo compounds for cycloaddition. mdpi.com |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste generation. | Design of a convergent one-pot synthesis strategy. | Taurine-catalyzed MCRs have been used to create complex pyranopyrazoles. mdpi.com |

| Nano-particle Catalysis | High catalytic activity, recyclability, mild reaction conditions. | Screening various nano-catalysts (e.g., nano-ZnO) for efficiency and regioselectivity. | Nano-ZnO has proven effective for condensing phenylhydrazine (B124118) and ethyl acetoacetate. nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, energy efficiency. | Investigating the effect of sonication on the cyclocondensation and hydrazination steps. | Used for the four-component synthesis of pyrano[2,3-c]pyrazoles. mdpi.com |

Advanced Computational Studies for Structure-Reactivity Relationships and Mechanistic Elucidation

While experimental work is vital, advanced computational chemistry provides indispensable insights into molecular behavior, guiding synthetic efforts and predicting properties. nih.gov For this compound, computational studies are a critical area for future research.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to optimize the molecular structure of this compound, predicting bond lengths, bond angles, and electronic properties. nih.gov This theoretical framework is essential for understanding the molecule's stability, aromaticity, and the electronic influence of the hydrazinyl and isopropyl groups on the pyrazole ring. mdpi.com Such studies can also predict spectroscopic signatures (NMR, IR), aiding in experimental characterization. nih.gov

Mechanistic Pathway Analysis: The formation of pyrazoles can proceed through different mechanistic pathways, sometimes yielding a mixture of regioisomers. mdpi.comresearchgate.net Computational modeling can elucidate the reaction mechanisms for the synthesis of this compound. By calculating the energy barriers for different potential pathways, researchers can predict the most favorable reaction conditions to achieve high regioselectivity, saving significant experimental time and resources. nih.govacs.org This is particularly relevant for understanding complex processes like oxidation-induced N-N coupling in metal-mediated pyrazole synthesis. nih.govumn.edu

Structure-Reactivity Correlations: The reactivity of the pyrazole ring, particularly for electrophilic substitution at the C4 position, and the nucleophilicity of the hydrazinyl group can be quantified using computational descriptors. mdpi.com Future studies should focus on building computational models that correlate these structural features with reactivity, allowing for the rational design of subsequent derivatization reactions.

Design and Synthesis of Derivatives for Specific Chemical Applications (e.g., Sensing, Materials Science)

The true value of a scaffold like this compound lies in its potential as a building block for functional molecules. The hydrazinyl moiety is a versatile functional group, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones, or participating in cyclization reactions to create new heterocyclic systems.

Chemical Sensors: The hydrazinyl group can act as a reactive site for binding with analytes. Future research should explore the synthesis of hydrazone derivatives that exhibit changes in their photophysical properties (e.g., color or fluorescence) upon coordination with specific metal ions or anions. This could lead to the development of novel colorimetric or fluorescent chemosensors.